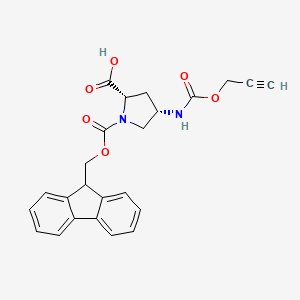
Fmoc-L-Pro(4-NH-Poc)-OH (4S)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-L-Pro(4-NH-Poc)-OH (4S) is a synthetic amino acid derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a modified form of the natural amino acid L-proline and is commonly used in peptide synthesis.
科学的研究の応用
Antibacterial and Anti-inflammatory Applications
The advancement of peptide- and amino-acid-based nanotechnology has introduced new avenues for the development of biomedical materials. A study highlighted the antibacterial capabilities of nanoassemblies formed by Fmoc-decorated self-assembling building blocks, including Fmoc-pentafluoro-l-phenylalanine-OH. These nanoassemblies exhibit significant effects on bacterial morphology and are incorporated within resin-based composites to inhibit bacterial growth and viability without affecting the composites' mechanical and optical properties. This research underlines the potential of Fmoc-decorated amino acids in creating enhanced materials for biomedical applications, particularly in antibacterial and anti-inflammatory domains (Schnaider et al., 2019).
Supramolecular Gels for Biomedical Use
Fmoc-functionalized amino acids are essential in forming supramolecular hydrogels, recognized for their biocompatible and biodegradable properties, making them suitable for various biomedical applications. Research into Fmoc-Lys(FMOC)-OH, a positively charged amino acid, explores its weak antimicrobial properties and its role in enhancing the antimicrobial activity of supramolecular gels when combined with colloidal and ionic silver. These findings underscore the utility of Fmoc-functionalized amino acids in developing new soft materials for biomedical applications (Croitoriu et al., 2021).
Hydrogelation and Self-Assembly
The study of hydrogels formed by Fmoc-protected aromatic amino acids, such as phenylalanine derivatives, reveals the significant influence of side chain functionalization on self-assembly and hydrogelation behavior. Modifications to the C-terminal carboxylic acid of these molecules alter their hydrophobicity and hydrogen bond capacity, affecting their ability to form hydrogels. This research highlights the complex interplay between monomer and solvent interactions in self-assembly processes, offering insights for optimizing amino acid low molecular weight hydrogelators for various applications (Ryan et al., 2011).
Nanotechnology and Material Science
Fmoc-protected amino acids, such as Fmoc-Phe-OH, facilitate the formation of hydrogels that can stabilize fluorescent silver nanoclusters, showcasing the intersection of nanotechnology and material science. These hydrogels, formed at physiological pH and room temperature, provide a stable matrix for silver nanoclusters, exhibiting unique fluorescent properties. This application illustrates the potential of Fmoc-protected amino acids in creating functional materials for nanotechnology and material science research (Roy & Banerjee, 2011).
Chromatographic Applications
The development of improved high-performance liquid chromatography (HPLC) methods for the analysis of amino acids derivatized with 9-fluorenylmethyl chloroformate (Fmoc) demonstrates the relevance of Fmoc-protected amino acids in analytical chemistry. These methods facilitate the separation and analysis of amino acids, offering enhanced sensitivity and reproducibility for protein identification and quality control in biological samples (Ou et al., 1996).
特性
IUPAC Name |
(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(prop-2-ynoxycarbonylamino)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O6/c1-2-11-31-23(29)25-15-12-21(22(27)28)26(13-15)24(30)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h1,3-10,15,20-21H,11-14H2,(H,25,29)(H,27,28)/t15-,21-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFBNECUQRITMN-BTYIYWSLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)NC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC(=O)N[C@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2927761.png)
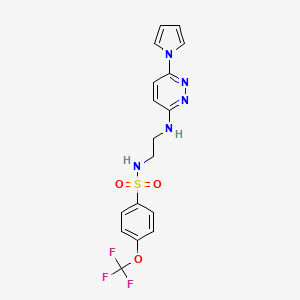
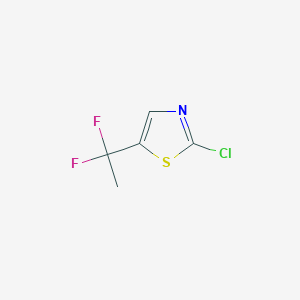
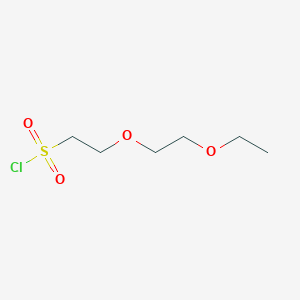
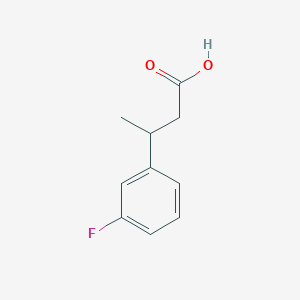
![Tert-Butyl Hexahydro-1H-3A,7-Epoxypyrrolo[3,4-C]Azepine-5(4H)-Carboxylate](/img/structure/B2927770.png)
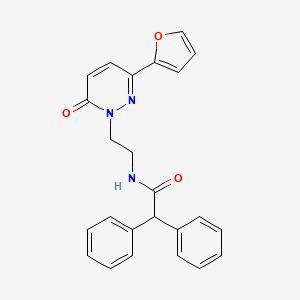
![3-amino-N-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2927776.png)
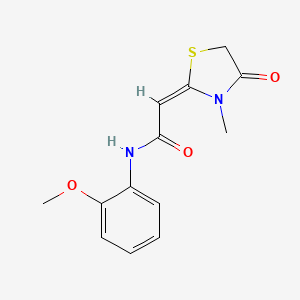
![2-([1,1'-Biphenyl]-2-yloxy)-5-(trifluoromethyl)-aniline](/img/structure/B2927778.png)
![5-Tert-butyl 6-methyl (6s)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B2927779.png)
![1-[(3-Fluorophenyl)methyl]-4-propan-2-ylpiperazine](/img/structure/B2927780.png)
![N-[2-(cyclohexen-1-yl)ethyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2927781.png)
